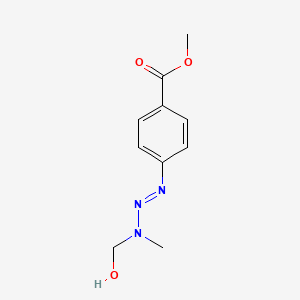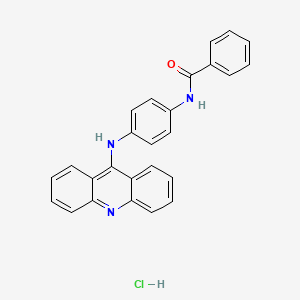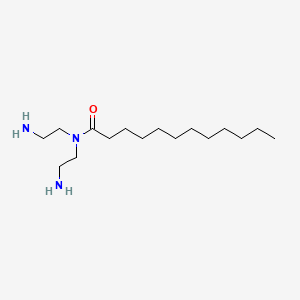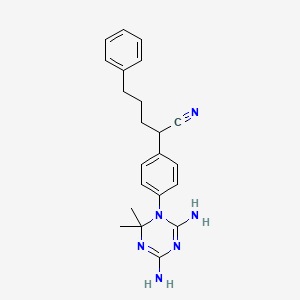![molecular formula C17H16ClN5O4 B12797021 3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo- CAS No. 87617-01-4](/img/structure/B12797021.png)
3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-chloro-2-nitroaniline to form the corresponding diazonium salt. This is followed by coupling with a suitable aromatic compound to form the azo compound.
Cyclization and Functionalization: The azo compound undergoes cyclization and further functionalization to introduce the butyl, hydroxy, and oxo groups, resulting in the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE can undergo various chemical reactions, including:
Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloro group (-Cl) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE involves its interaction with specific molecular targets and pathways. The azo group (-N=N-) can undergo reduction to form amines, which can interact with various enzymes and receptors in biological systems. The nitro group (-NO2) can also participate in redox reactions, influencing cellular processes and signaling pathways .
相似化合物的比较
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE can be compared with other similar compounds, such as:
1-Butyl-5-[(2-chloro-4-nitrophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile: This compound has a similar structure but differs in the position of the chloro and nitro groups.
2-(2’-Nitro-4’-chlorophenylazo)-4-methyl-6-tert-butylphenol: This compound has a similar azo and nitro group but differs in the overall structure and functional groups.
属性
CAS 编号 |
87617-01-4 |
|---|---|
分子式 |
C17H16ClN5O4 |
分子量 |
389.8 g/mol |
IUPAC 名称 |
1-butyl-5-[(4-chloro-2-nitrophenyl)diazenyl]-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16ClN5O4/c1-3-4-7-22-16(24)12(9-19)10(2)15(17(22)25)21-20-13-6-5-11(18)8-14(13)23(26)27/h5-6,8,24H,3-4,7H2,1-2H3 |
InChI 键 |
GCEKBFALPSNSRO-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




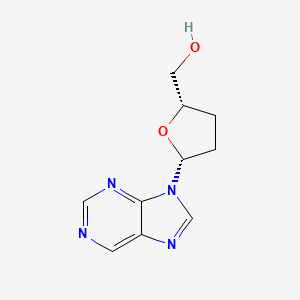
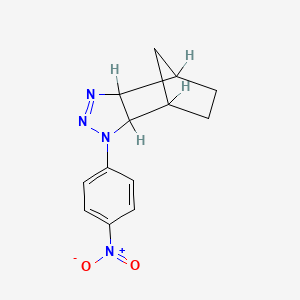

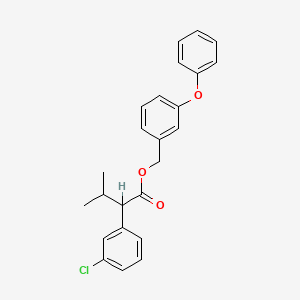

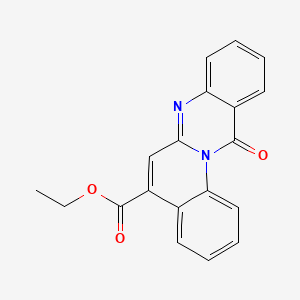
![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)
